3-Hydroxynorvaline

描述

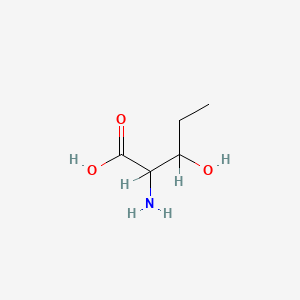

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-42-4, 34042-00-7 | |

| Record name | 3-Hydroxynorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-beta-Hydroxynorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Hydroxynorvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Classification As a Non Proteinogenic Amino Acid Analogue

3-Hydroxynorvaline, chemically known as 2-amino-3-hydroxypentanoic acid, is classified as a non-proteinogenic amino acid. nih.govontosight.ai This means that it is not one of the 20 standard amino acids that are encoded by the genetic code and incorporated into proteins during translation in most organisms. ontosight.aicymitquimica.com It is specifically a derivative of norvaline, which is 2-aminopentanoic acid, where a hydrogen atom at the third carbon is replaced by a hydroxyl group. nih.govebi.ac.uk

Structurally, this compound is an analogue of the essential amino acid L-threonine. sigmaaldrich.comchemicalbook.comnih.gov The key difference lies in the side chain; where threonine has a methyl group, this compound possesses an ethyl group. nih.gov This seemingly small change has significant biochemical implications, allowing HNV to act as a competitive inhibitor and a tool to study the fidelity of protein synthesis. chemicalbook.comresearchgate.net

Historical Context of Its Discovery and Initial Characterization in Research

The initial interest in 3-hydroxynorvaline stemmed from its identification as a microbial product. sigmaaldrich.comdv-expert.org Early research characterized it as a toxic analogue of L-threonine, with observed antiviral properties, particularly against the herpes virus. sigmaaldrich.comchemicalbook.comnih.gov These initial findings spurred further investigation into its effects on mammalian cells, where it was found to be embryotoxic and teratogenic, likely due to its incorporation into proteins in place of threonine. sigmaaldrich.comnih.govdv-expert.org

The synthesis of this compound and its stereoisomers has been a subject of research, with various methods developed to produce enantiomerically pure forms of the compound for detailed study. researchgate.netthieme-connect.comrsc.org These synthetic advancements have been crucial for researchers to explore its specific interactions with enzymes and other cellular components.

Significance in the Study of Amino Acid Metabolism and Cellular Homeostasis

Elucidation of Diastereomeric and Enantiomeric Forms

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. masterorganicchemistry.com For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is 2ⁿ. Since this compound has two chiral centers (n=2), it has 2² = 4 possible stereoisomers. libretexts.org

These four isomers can be categorized into two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com They have opposite configurations at all chiral centers. The relationships are as follows:

The (2R,3R) isomer is the enantiomer of the (2S,3S) isomer.

The (2R,3S) isomer is the enantiomer of the (2S,3R) isomer.

The relationship between any two stereoisomers of this compound that are not mirror images of each other is that of diastereomers. libretexts.orglibretexts.org Diastereomers have different configurations at some, but not all, of the chiral centers. masterorganicchemistry.com For example, the (2R,3R) isomer is a diastereomer of both the (2R,3S) and (2S,3R) isomers.

To describe the relative stereochemistry between the C2 and C3 carbons, the prefixes erythro- and threo- are often used.

Erythro isomers : The (2R,3R) and (2S,3S) enantiomeric pair.

Threo isomers : The (2R,3S) and (2S,3R) enantiomeric pair.

Unlike enantiomers, which have identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers have distinct physical properties, such as different melting points, boiling points, and solubilities. libretexts.org This difference is crucial for their separation.

| Isomer Configuration | Stereochemical Classification | Relationship to (2R,3R) Isomer |

|---|---|---|

| (2R,3R) | Erythro | Identical |

| (2S,3S) | Erythro | Enantiomer |

| (2R,3S) | Threo | Diastereomer |

| (2S,3R) | Threo | Diastereomer |

Impact of Stereoisomerism on Biochemical Interactions

The specific three-dimensional arrangement of functional groups in a molecule is critical for its interaction with biological systems, such as enzymes and receptors. The different stereoisomers of this compound exhibit distinct biochemical activities due to the precise stereochemical requirements of their biological targets.

One of the most studied interactions is with threonyl-tRNA synthetase (ThrRS), an essential enzyme that ensures the fidelity of protein synthesis by attaching the amino acid threonine to its corresponding tRNA. vulcanchem.com this compound acts as an analogue of threonine and can interfere with this process. Its threo- form, in particular, has been investigated for its inhibitory effects on ThrRS. vulcanchem.comasm.org The stereocontrol is vital, as specific isomers are required for effective binding and biological activity. vulcanchem.com

Because of its structural similarity to proteinogenic amino acids, this compound can be used as a tool to probe the mechanisms of aminoacyl-tRNA synthetases and the fidelity of protein translation. vulcanchem.comsigmaaldrich.com It is considered an "unnatural amino acid" that can be mistakenly incorporated into proteins, potentially leading to toxic effects in cells. sigmaaldrich.com This property also makes it useful for studying cellular processes like protein degradation. For instance, research has shown that the presence of a threonine analog can lead to the enhanced degradation of proteins synthesized with it. sigmaaldrich.com

Furthermore, in microbiological studies, this compound has been used as a selective agent. It acts as a false feedback inhibitor of the threonine biosynthetic pathway in bacteria like Serratia marcescens. asm.org This allows for the selection of mutant strains that are resistant to this feedback inhibition and, consequently, overproduce threonine. asm.org

| Biochemical Interaction | Description | Significance of Stereoisomerism |

|---|---|---|

| Inhibition of Threonyl-tRNA Synthetase (ThrRS) | Acts as an analogue of threonine, inhibiting the enzyme responsible for attaching threonine to its tRNA. vulcanchem.comasm.org | The threo-isomers show significant interaction, highlighting the enzyme's stereospecificity. vulcanchem.com |

| Probe for Protein Translation Fidelity | Used as an unnatural amino acid to study how enzymes like ThrRS maintain accuracy during protein synthesis. vulcanchem.comsigmaaldrich.com | Different isomers are processed differently by the enzyme's editing mechanism, providing insight into proofreading processes. vulcanchem.com |

| Selection of Bacterial Mutants | Acts as a false feedback inhibitor of threonine biosynthesis, enabling the isolation of threonine-overproducing strains. asm.org | The specific isomer must mimic threonine effectively to trigger the feedback inhibition mechanism. asm.org |

Chiral Synthesis and Resolution Techniques for Specific Stereoisomers

Given the distinct biological activities of each stereoisomer, methods to obtain them in stereochemically pure forms are of significant scientific importance. This is achieved through two main strategies: chiral synthesis (creating a specific isomer from the start) and chiral resolution (separating a mixture of isomers).

Chiral Synthesis

Asymmetric synthesis aims to selectively produce a single enantiomer or diastereomer. Several stereodivergent routes have been developed to access the different isomers of this compound from a common starting material. scispace.com

Substrate-Controlled Synthesis : Chiral starting materials can direct the stereochemical outcome of a reaction. For example, enantioselective syntheses of γ-hydroxynorvaline (a constitutional isomer of this compound) have been achieved starting from D-ribonolactone, a chiral carbohydrate precursor. renyi.hucapes.gov.br Similar strategies using precursors like Garner's aldehyde have been applied to the synthesis of β-hydroxy-α-amino acids. scispace.com

Enzymatic Synthesis : Biocatalysis offers exceptional stereoselectivity under mild conditions. Enzymes such as 2-oxoglutarate-dependent hydroxylases can catalyze the direct and stereoselective hydroxylation of amino acids. vulcanchem.com For instance, specific hydroxylases have been identified that produce the threo configuration exclusively. vulcanchem.com Similarly, alcohol dehydrogenases have been used in combination with organocatalysis to synthesize all four stereoisomers of a protected γ-hydroxynorvaline precursor with excellent stereocontrol. rsc.orgresearchgate.net

Resolution Techniques

Resolution involves the separation of a racemic mixture (an equal mix of enantiomers) into its constituent pure enantiomers.

Chemical Resolution : This classic approach involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.org A known method for resolving DL-amino acids is the Vogler method, which uses diastereomeric salt formation with L-tyrosine hydrazide. lookchem.com

Chromatographic Resolution : Modern chromatography is a powerful tool for separating stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can directly separate enantiomers. vulcanchem.com Alternatively, the racemic mixture can be derivatized with a chiral reagent, creating diastereomers that can then be separated on a standard, non-chiral column. vulcanchem.com

| Technique | Principle | Example/Application |

|---|---|---|

| Enzymatic Synthesis | Uses enzymes (e.g., hydroxylases, dehydrogenases) to catalyze a stereospecific reaction. vulcanchem.comrsc.org | Threo-β-selective hydroxylation of norvaline derivatives. vulcanchem.com |

| Asymmetric Synthesis | Employs chiral starting materials or catalysts to direct the formation of a specific stereoisomer. scispace.com | Diastereodivergent synthesis starting from Garner's aldehyde. scispace.com |

| Chemical Resolution | Forms separable diastereomeric salts by reacting a racemate with a chiral resolving agent. lookchem.com | Resolution of N-benzyloxycarbonyl DL-amino acid with L-tyrosine hydrazide. lookchem.com |

| Chiral HPLC | Separates enantiomers based on their differential interaction with a chiral stationary phase. vulcanchem.com | Analytical and preparative separation of this compound isomers. vulcanchem.com |

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for producing this compound, often employing stereoselective reactions to control the configuration of the chiral centers. These methods range from organocatalytic strategies to multi-step asymmetric sequences.

Organocatalytic Reaction Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of this compound precursors. A notable strategy involves the combination of organocatalysis and biocatalysis. rsc.orgrsc.orgresearchgate.netrsc.org For instance, a proline-catalyzed Mannich reaction between an N-PMP-protected α-imino ethyl glyoxylate (B1226380) and acetone (B3395972) can produce a γ-keto-α-amino ester. nih.gov This intermediate can then be stereoselectively reduced using alcohol dehydrogenases to yield the corresponding γ-hydroxynorvaline derivative. nih.gov This chemoenzymatic approach allows for the synthesis of all four possible stereoisomers of γ-hydroxynorvaline by selecting the appropriate enantiomer of proline (L- or D-proline) and a stereocomplementary alcohol dehydrogenase. nih.gov

The efficiency of these organocatalytic reactions can be high, with some Mannich reactions proceeding with excellent conversion and enantioselectivity. rsc.orgrsc.org For example, the reaction of a preformed N-PMP-protected aldimine with acetone using (S)-proline as a catalyst can yield the corresponding (R)-amino-ketoester with over 99% conversion and greater than 99% enantiomeric excess (ee). rsc.org

A key advantage of combining organo- and biocatalysis is the potential for one-pot cascade reactions, which can improve process efficiency. rsc.orgrsc.orgresearchgate.netrsc.org In one such process, 2-propanol serves as both the solvent for the organocatalytic Mannich reaction and as the reducing agent for the subsequent enzyme-mediated reduction. rsc.orgrsc.orgresearchgate.netrsc.org

| Catalyst System | Reaction Type | Key Intermediate | Stereoselectivity | Reference |

| L- or D-Proline / Alcohol Dehydrogenase | Mannich Reaction / Ketone Reduction | γ-Keto-α-amino ester | Access to all four stereoisomers | nih.gov |

| (S)-Proline | Mannich Reaction | (R)-amino-ketoester | >99% ee | rsc.org |

Multi-Step Asymmetric Synthesis

Multi-step asymmetric synthesis offers a robust, albeit often longer, route to enantiomerically pure this compound. These syntheses typically rely on chiral auxiliaries, chiral pool starting materials, or asymmetric transformations to establish the desired stereochemistry.

One approach begins with D-ribonolactone as a chiral precursor to synthesize both (-)-erythro- and (-)-threo-γ-hydroxynorvaline. capes.gov.br Another strategy employs a crystallization-induced stereochemical switch in the configuration of aza-Michael reaction products to produce highly enantiomerically and diastereomerically pure compounds without the need for chromatography. researchgate.net This method has been successfully applied to the gram-scale synthesis of L-syn and D-syn-4-hydroxynorvaline. researchgate.net

The synthesis of C-glycosidic analogues of galactosylated hydroxynorvaline has also been achieved through multi-step asymmetric synthesis, requiring careful control over the formation of multiple stereogenic centers. diva-portal.org

C-Glycosyl Amino Acid Synthesis Integration

The synthesis of C-glycosyl amino acids, where a sugar moiety is attached to an amino acid via a carbon-carbon bond, has been extended to create analogues of this compound. capes.gov.brrsc.org A convergent method for this involves the cross-metathesis of alkenyl C-glycosides with an N-Boc-vinyloxazolidine using a Grubbs catalyst. capes.gov.brrsc.orgresearchgate.net This reaction creates a carbon-carbon linkage between the sugar and the amino acid backbone, which can then be further elaborated to produce the desired C-glycosyl hydroxynorvaline isostere. capes.gov.brrsc.org This approach allows for the creation of novel glycopeptide building blocks. researchgate.net

Synthesis of Alpha-Amino-Gamma-Lactones as Precursors

Alpha-amino-gamma-lactones are valuable and common precursors in the synthesis of γ-hydroxynorvaline. rsc.org The synthesis of these lactones can be achieved through a combination of an organocatalytic Mannich reaction to form a ketoester, followed by an enzymatic reduction of the ketone and subsequent spontaneous cyclization. rsc.org The stereochemistry of the final lactone is controlled by the choice of both the organocatalyst and the enzyme. rsc.org

For example, the reduction of a racemic amino-ketoester using a panel of alcohol dehydrogenases (ADHs) can lead to the formation of different diastereomers of the corresponding α-amino-lactone with high conversion and excellent enantiomeric excess (>99% ee for all diastereomers). rsc.org The final deprotection of the para-methoxyphenyl (PMP) group from the lactone, often achieved with trichloroisocyanuric acid (TCCA), followed by a base-promoted ring opening, yields the desired diastereomerically pure γ-hydroxynorvaline. rsc.orgrsc.org

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalytic and chemo-enzymatic methods offer highly selective and environmentally friendly alternatives to purely chemical syntheses of this compound. These approaches leverage the high stereoselectivity of enzymes to control the configuration of the final product.

Enzyme-Mediated Stereoselective Transformations

Enzymes play a crucial role in the stereoselective synthesis of this compound, particularly in the reduction of ketone intermediates and in aldol (B89426) addition reactions.

Alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of γ-keto-α-amino esters, which are precursors to this compound. rsc.orgnih.gov By selecting an appropriate ADH, either the (S)- or (R)-configured alcohol can be obtained with high stereoselectivity, leading to the formation of different diastereomers of the corresponding lactone. rsc.orgnih.gov For instance, ADH-A has been used to produce the (3S,5S)- and (3R,5S)-diastereomers of a protected α-amino-γ-butyrolactone, while evo-1.1.200 yields the (3S,5R)- and (3R,5R)-diastereomers. rsc.org

Tandem enzymatic reactions, such as aldol addition followed by transamination, provide a one-pot biocatalytic route to γ-hydroxy-α-amino acids. csic.esacs.org One such system combines a pyruvate (B1213749) aldolase (B8822740), like trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), with a transaminase. csic.esacs.org The HBPA catalyzes the enantioselective aldol addition of pyruvate to an aldehyde, and the resulting 4-hydroxy-2-oxo acid is then aminated by a stereoselective transaminase. csic.esacs.org Different transamination systems can be employed, including those using L-alanine or benzylamine (B48309) as the amine donor, to overcome equilibrium limitations and drive the reaction towards the desired product. csic.esacs.org

| Enzyme Type | Reaction | Substrate | Product | Reference |

| Alcohol Dehydrogenase (ADH) | Ketone Reduction | γ-Keto-α-amino ester | γ-Hydroxy-α-amino ester | rsc.orgnih.gov |

| Pyruvate Aldolase / Transaminase | Aldol Addition / Transamination | Pyruvate and Aldehyde | γ-Hydroxy-α-amino acid | csic.esacs.org |

| L-threonine 3-dehydrogenase / 2-amino-3-ketobutyrate CoA ligase | Dehydrogenation / Ligation | L-threonine | 3-ethyl-2,5-dimethylpyrazine | rcsb.org |

Combined Organo- and Biocatalytic Cascades

The integration of organocatalysis and biocatalysis into one-pot cascade reactions represents a powerful and efficient strategy for the stereoselective synthesis of complex molecules like this compound. researchgate.netrsc.org This approach harnesses the distinct advantages of both catalytic fields to achieve high yields and stereocontrol. researchgate.netrsc.org

A notable example is the synthesis of all four diastereomers of a protected form of γ-hydroxynorvaline, which can then be converted to the final product. rsc.orgrsc.org This method involves an organocatalytic Mannich reaction followed by an enzymatic ketone reduction. rsc.orgrsc.org The key to this process is the sequential generation of stereocenters, which allows for precise control over the final stereochemistry of the molecule. rsc.org Researchers have successfully integrated three reaction steps into a single pot, utilizing 2-propanol as both a solvent for the initial steps and as a reducing agent for the biocatalytic reduction. rsc.org

In a different approach, a one-pot, three-component reaction has been developed where an organocatalyst facilitates the initial aldol reaction between acetaldehyde (B116499) and a glyoxylamide. researchgate.net This is followed by the addition of pyruvate and an aldolase enzyme, which catalyzes a second aldol reaction to form the final product. researchgate.net A significant achievement in this methodology is the compatibility of both the organo- and biocatalytic reactions within the same aqueous buffer system. researchgate.net

Another strategy combines an enantioselective pyruvate aldolase, specifically trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), with an S-selective transaminase. csic.esacs.org This tandem enzymatic reaction starts with an aldol addition of pyruvate to an aldehyde, producing a chiral 4-hydroxy-2-oxo acid, which is then aminated by the transaminase to yield the desired γ-hydroxy-α-amino acid. csic.esacs.org

L-threonine aldolases (LTAs) also play a crucial role in the synthesis of β-hydroxy-α-amino acids. x-mol.netfrontiersin.org These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the reversible aldol reaction between glycine (B1666218) and various aldehydes. x-mol.netfrontiersin.orgresearchgate.net For instance, an L-threonine aldolase from Actinocorallia herbida (AhLTA) has been shown to utilize glycine as a donor and a wide range of aromatic aldehydes as acceptors, demonstrating its potential as a catalyst for producing chiral β-hydroxy-α-amino acids. x-mol.net

The following table summarizes a selection of combined organo- and biocatalytic approaches for the synthesis of this compound and its analogues.

| Catalytic System | Key Reaction Steps | Key Features | Reference(s) |

| Organocatalyst & Ketone Reductase | Mannich reaction & enzymatic ketone reduction | Access to all four diastereomers; one-pot process. | rsc.orgrsc.org |

| Organocatalyst & Aldolase | Aldol reaction & second aldol reaction | One-pot, three-component reaction in aqueous buffer. | researchgate.net |

| Pyruvate Aldolase (HBPA) & Transaminase | Aldol addition & enantioselective amination | Tandem enzymatic reaction for γ-hydroxy-α-amino acids. | csic.esacs.org |

| L-threonine Aldolase (LTA) | Reversible aldol reaction | Glycine as donor with various aldehyde acceptors. | x-mol.netfrontiersin.org |

Optimization of Biotransformation Parameters

To maximize the efficiency and yield of biocatalytic processes for synthesizing this compound and related compounds, the optimization of various reaction parameters is essential. mdpi.commdpi.com Key parameters that are often fine-tuned include the choice of biocatalyst, substrate concentration, pH, temperature, and the use of co-solvents or additives. mdpi.commdpi.com

The selection of the appropriate enzyme is a critical first step. For instance, in the synthesis of γ-hydroxy-α-amino acid derivatives, a panel of transaminases can be screened to identify the most effective one for a specific aldol adduct. csic.es The source of the enzyme can also be crucial; for example, L-threonine aldolases from different microbial sources can exhibit varying substrate specificities and stereoselectivities. x-mol.netfrontiersin.org

Once a suitable enzyme is identified, the reaction conditions must be optimized. This includes adjusting the concentration of the biocatalyst and the substrates. mdpi.com For example, in the production of (R)-3-aminobutyric acid using recombinant E. coli, optimizing the catalyst and substrate concentrations was a key strategy to enhance the conversion rate and product yield. mdpi.com

The reaction medium, including pH and the presence of co-solvents, significantly influences enzyme activity and stability. For example, in a combined organo- and biocatalytic synthesis, the reaction was initially performed in 2-propanol, which was later diluted with a buffer solution to create a suitable environment for the enzymatic reduction. rsc.org The pH of the buffer is also a critical parameter that needs to be optimized for each specific enzyme. mdpi.com

The following table provides examples of biotransformation parameters that have been optimized in various studies.

| Parameter | Optimization Strategy | Impact on Reaction | Reference(s) |

| Biocatalyst Selection | Screening of a transaminase panel. | Identifies the most efficient enzyme for a specific substrate. | csic.es |

| Catalyst Concentration | Varying the concentration of the biocatalyst (e.g., whole cells). | Enhances the conversion rate of the substrate. | mdpi.com |

| Substrate Concentration | Optimizing the concentration of the starting materials. | Increases the final product yield. | mdpi.com |

| pH | Adjustment of the reaction buffer pH. | Ensures optimal enzyme activity and stability. | mdpi.com |

| Temperature | Maintaining a moderate and optimal reaction temperature. | Affects reaction rate and stability of intermediates. | mdpi.comresearchgate.net |

| Co-solvent | Use of organic solvents like 2-propanol. | Can serve as both a solvent and a reducing agent. | rsc.org |

Biological Context and Occurrence of 3 Hydroxynorvaline

Identification in Microbial Systems (e.g., Escherichia coli)

3-Hydroxynorvaline (HNV) is recognized as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation. However, its structural similarity to the proteinogenic amino acid threonine allows it to interact with the cellular machinery of microorganisms like Escherichia coli.

In E. coli, this compound acts as a threonine analog. This mimicry allows it to be recognized by the threonyl-tRNA synthetase (ThrRS), the enzyme responsible for attaching threonine to its corresponding transfer RNA (tRNA). Consequently, HNV can be mistakenly incorporated into newly synthesized proteins in place of threonine. This misincorporation can alter the structure and function of essential proteins, leading to toxic effects and inhibition of bacterial growth.

Furthermore, this compound can interfere with metabolic pathways. It has been shown to act as a feedback inhibitor of aspartate kinase (AK), a key enzyme in the biosynthesis of threonine and other amino acids of the aspartate family. By inhibiting this enzyme, HNV can disrupt the production of essential amino acids, further contributing to its toxic effects on the microorganism. The interaction of this compound with key enzymes in E. coli is a significant area of study for understanding amino acid metabolism and for the development of antimicrobial strategies.

Presence as a Component of Natural Product Derivatives

While direct evidence of this compound as a component of transfer RNA (tRNA) nucleosides in thermophilic organisms is not prominently documented, the broader class of β-hydroxy-α-amino acids, to which this compound belongs, are known constituents of various natural products. These compounds are often found in peptides and other secondary metabolites produced by microorganisms.

The presence of a hydroxyl group on the β-carbon introduces a chiral center and the potential for hydrogen bonding, which can significantly influence the conformation and biological activity of the molecules in which they are found. Many natural products containing β-hydroxy-α-amino acid residues exhibit a range of biological activities, including antimicrobial and antiviral properties. For instance, some microbial peptides containing such residues have been noted for their therapeutic potential. The unique structural features conferred by amino acids like this compound are often crucial for the specific biological functions of these natural products. Further research into microbial metabolomes is likely to reveal more examples of natural products incorporating this compound or its close structural relatives.

Detection in Diverse Biological Samples and Research Models

The detection and quantification of this compound in biological samples such as plasma, urine, and cell cultures are essential for studying its metabolism and biological effects. Due to its structural similarity to other amino acids, its analysis often requires specific and sensitive analytical techniques.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful and commonly used method for the analysis of non-proteinogenic amino acids like this compound. This technique allows for the separation of HNV from other amino acids and its sensitive and specific detection based on its mass-to-charge ratio.

Another analytical approach that can be employed is capillary electrophoresis (CE). CE offers high separation efficiency and can be used for the chiral separation of amino acid enantiomers, which is important as different stereoisomers of this compound may have different biological activities.

For analysis, biological samples typically require a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances before instrumental analysis. The development of robust and validated analytical methods is crucial for accurately determining the levels of this compound in various biological matrices and for advancing research into its roles in biological systems.

Biosynthetic Precursors and Related Structures

The biosynthesis of this compound is not as well-characterized as that of the proteinogenic amino acids. However, its structure suggests potential biosynthetic pathways involving the modification of common metabolic precursors. The formation of the carbon skeleton of norvaline, the parent amino acid, is a likely starting point.

The hydroxylation of the β-carbon (C3) of norvaline is a key step in the formation of this compound. This reaction is likely catalyzed by a class of enzymes known as hydroxylases. In biological systems, such hydroxylation reactions are often carried out by iron- or 2-oxoglutarate-dependent dioxygenases, or by cytochrome P450 monooxygenases. These enzymes are capable of inserting an oxygen atom from molecular oxygen into a C-H bond.

Therefore, the direct precursor to this compound is likely norvaline itself. Norvaline is an intermediate in the biosynthesis of leucine (B10760876) in some bacteria and is structurally related to other branched-chain amino acids. The study of enzymes capable of hydroxylating norvaline at the C3 position is an active area of research for understanding the biosynthesis of this and other β-hydroxy-α-amino acids.

Molecular and Cellular Mechanisms of Action of 3 Hydroxynorvaline

Interaction with Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (AARSs) are crucial enzymes that maintain the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. nih.govfrontiersin.org The threonine analogue, 3-hydroxynorvaline (HNV), which has an ethyl group instead of the methyl group of threonine, interacts significantly with this system, particularly with threonyl-tRNA synthetase (ThrRS). nih.gov

Escherichia coli threonyl-tRNA synthetase (ThrRS) recognizes and readily accepts this compound as a substrate. nih.govresearchgate.net The enzyme's active site uses a zinc ion to coordinate with the amino group of the amino acid substrate, while other residues form hydrogen bonds, ensuring high selectivity for threonine. uwec.edu Despite this, the structural similarity of HNV allows it to be efficiently aminoacylated by ThrRS. nih.govacs.org

Table 1: Steady-State Kinetic Parameters for Threonyl-tRNA Synthetase

| Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| L-Threonine | 380 | 0.2 | 530 |

| This compound | 14,400 | 0.4 | 28 |

Data derived from studies on E. coli Threonyl-tRNA Synthetase. nih.gov

The process by which a non-proteogenic amino acid like HNV is accepted by a synthetase and incorporated into proteins is termed "fidelity escape". nih.govnih.govacs.org Aminoacyl-tRNA synthetases typically have editing or proofreading mechanisms to prevent the attachment of incorrect amino acids. nih.gov However, E. coli ThrRS fails to effectively edit HNV. nih.govacs.org

Studies have shown that ThrRS does not exhibit post-transfer editing activity against HNV. nih.govnih.govacs.org This lack of editing means the misacylated HNV-tRNAThr is not hydrolyzed and is instead channeled into the translational machinery, leading to the incorporation of HNV into nascent polypeptide chains. researchgate.net This inability of the wild-type ThrRS to discriminate against HNV demonstrates that a naturally occurring synthetase may lack the capability to reject non-proteogenic amino acids that it does not normally encounter. nih.govnih.govacs.org The incorporation of this unnatural amino acid can have toxic effects on cell growth. nih.govdv-expert.org

Effects on Protein Modification Pathways

The incorporation of this compound into proteins disrupts post-translational modification processes, notably N-linked glycosylation and collagen maturation.

This compound acts as an inhibitor of asparagine-linked (N-linked) glycosylation, a critical co-translational modification for many proteins. sigmaaldrich.comnih.govsigmaaldrich.com This process requires the recognition of a specific amino acid sequence, Asn-X-Ser/Thr, by the oligosaccharyltransferase enzyme complex. nih.gov

The inhibitory effect of HNV is due to its incorporation into nascent peptide chains in place of threonine within this recognition motif. nih.gov This substitution creates an altered Asn-X-HNV sequence. The presence of the bulkier ethyl group of HNV likely introduces steric hindrance that prevents the proper recognition and transfer of the oligosaccharide chain to the asparagine residue. nih.gov Studies on rat hepatocytes showed that in the presence of HNV, the synthesis of alpha 1-acid glycoprotein (B1211001) resulted in molecules with fewer or no oligosaccharide chains. nih.gov This inhibition of glycosylation can subsequently interfere with the proper transport and secretion of the affected proteins. nih.gov

Collagen, a key structural protein, requires a specific repeating amino acid sequence and post-translational modifications to form its stable triple-helical structure. frontiersin.orgnih.gov The incorporation of amino acid analogues can disrupt this process. nih.gov

Modulation of Proteolytic Processing of Specific Proteins (e.g., Pre-prolactin)

This compound (Hnv), as an analog of threonine, has been shown to interfere with the normal proteolytic processing of certain proteins, a critical step in their maturation and function. A notable example is its effect on pre-prolactin in rat pituitary cells.

Research demonstrates that the proteolytic conversion of pre-prolactin to its mature form, prolactin, is inhibited by this compound. nih.govsigmaaldrich.com In isolated rat hemipituitaries, the presence of this threonine analog leads to the intracellular accumulation of pre-prolactin. nih.gov This precursor form becomes a major labeled product within the cell, even during extended labeling periods, but it is not secreted. nih.gov

The proposed mechanism for this inhibition is the incorporation of this compound into the polypeptide chain in place of threonine, particularly at the pre-prolactin cleavage site. nih.gov This substitution appears to hinder the enzymatic cleavage necessary to produce mature prolactin. Further studies revealed that this alteration can also lead to miscleavage of the pre-prolactin. nih.gov This results in a modified prolactin molecule with three additional amino acids at its amino terminus, which is then secreted. nih.gov The data suggest that the complete removal of the presequence is not an absolute requirement for the secretion of a protein. nih.gov

Additionally, this compound is recognized as an inhibitor of asparagine-linked glycosylation. nih.govsigmaaldrich.com This inhibition can affect the post-translational modification and secretion of glycoproteins. For instance, in rat hepatocytes, this compound treatment led to the synthesis of alpha 1-acid glycoprotein with fewer oligosaccharide chains and retarded the secretion of even the fully glycosylated forms. nih.gov This suggests that changes induced by this compound, either in the peptide sequence or in the extent of glycosylation, can interfere with a protein's transport through the cell. nih.gov

Modulation of Cellular Proliferation and Differentiation Pathways

This compound exhibits significant effects on the fundamental cellular processes of proliferation and differentiation, particularly within the context of embryonic stem cells. Its actions highlight a dependency of these cells on specific amino acid-related pathways.

Investigation of Threonine Transport Systems and their Role in this compound Action

Given that the inhibition of TDH cannot solely account for the anti-proliferative effects of this compound, particularly in human embryonic stem cells, research has shifted to investigate the role of amino acid transport systems. nih.govresearchgate.net The prevailing hypothesis is that 3-HNV exerts its effects by interfering with threonine transport, which itself may act as a signaling pathway crucial for ESC proliferation. sigmaaldrich.com

Studies characterizing threonine transport in mES cells have identified both Na+-dependent and Na+-independent mechanisms, with the Na+-dependent component being predominant. nih.govresearchgate.net Further investigation into the Na+-dependent transport revealed characteristics consistent with the ASC (Alanine, Serine, Cysteine-preferring) transport system. nih.govresearchgate.net The expression of mRNA for the ASC system transporters, ASCT1 and ASCT2, has been confirmed in mES cells. nih.gov

Crucially, this compound has been shown to inhibit the transport of threonine. eur.nl Experiments measuring the uptake of radiolabeled threonine in mES cells demonstrated that 3-HNV significantly decreases threonine uptake. nih.gov This supports the theory that 3-HNV competes with threonine for its transporters. eur.nl This action on transport systems provides a unifying mechanism that can explain the inhibition of proliferation in both mES and hES cells, as both cell types rely on threonine uptake. sigmaaldrich.com The rescue of cell proliferation by adding excess threonine is consistent with competitive inhibition at the transporter level. sigmaaldrich.comoup.com

The investigation into which other amino acids affect threonine transport has provided further insight into the specific systems involved. In the presence of Na+, the amino acids that most strongly inhibited threonine transport in mES cells were Serine, Cysteine, 4-Hydroxyproline, Asparagine, and Methionine, which is characteristic of the ASC system. nih.govresearchgate.net

| Amino Acid Inhibitor | Degree of Inhibition | Reference |

|---|---|---|

| Serine | Strong | nih.govresearchgate.net |

| Cysteine | Strong | nih.govresearchgate.net |

| Asparagine | Strong | nih.govresearchgate.net |

| Alanine | Strong | nih.govresearchgate.net |

| Methionine | Strong | nih.govresearchgate.net |

| 4-Hydroxyproline | Strong | nih.govresearchgate.net |

| Glutamine | Less Complete | nih.govresearchgate.net |

| Glycine (B1666218) | Less Complete | nih.govresearchgate.net |

| Leucine (B10760876) | Less Complete | nih.govresearchgate.net |

| Proline | Less Complete | nih.govresearchgate.net |

Metabolic Pathways and Biochemical Interrelationships

Role in Threonine Metabolism and Analogue Activity

3-Hydroxynorvaline (HNV) is recognized as a microbial-derived, α-amino acid that functions as a structural analogue of threonine. sigmaaldrich.comchemicalbook.insigmaaldrich.com This structural similarity is the basis for its significant interactions within threonine metabolic pathways. HNV's primary mechanisms of action include competing with threonine for transport into cells and inhibiting key enzymes involved in threonine catabolism. nih.govfrontiersin.org

Research has demonstrated that HNV inhibits the proliferation of mouse embryonic stem (mES) cells by acting as a specific inhibitor of the enzyme threonine dehydrogenase (TDH). nih.govfrontiersin.org TDH is a critical enzyme that breaks down threonine into glycine (B1666218) and acetyl-CoA. nih.gov By blocking this enzyme, HNV disrupts the normal metabolic flux of threonine. nih.gov Furthermore, HNV has been shown to compete with threonine for cellular uptake, likely by interfering with threonine transporters. nih.gov This competitive inhibition further limits the intracellular availability of threonine for its essential functions. While human embryonic stem (hES) cells lack a functional TDH, HNV still inhibits their proliferation, suggesting that its interference with threonine transport and signaling is a crucial aspect of its activity in these cells as well. nih.govnih.gov The ability of excess threonine to rescue this inhibition in hES cells supports the hypothesis that HNV's primary action is as a threonine antagonist. nih.gov

In the parasite Echinococcus multilocularis, L-threonine promotes parasite growth, whereas the non-proteinogenic analogue this compound does not, highlighting its role as a metabolic inhibitor. nih.gov Studies on E. coli have shown that its threonyl-tRNA synthetase (ThrRS) can readily accept HNV as a substrate, with a specificity constant only 20-30 fold less than that of threonine itself. nih.gov This leads to HNV's incorporation into proteins, which can have toxic effects and dramatically suppress growth rates. nih.govresearchgate.net

Table 1: Comparative Analysis of this compound and Threonine

| Feature | This compound (HNV) | Threonine (Thr) |

|---|---|---|

| Classification | Non-proteinogenic α-amino acid, Threonine analogue sigmaaldrich.comchemicalbook.in | Proteinogenic, essential amino acid |

| Role in Metabolism | Inhibitor of threonine dehydrogenase (TDH) nih.govfrontiersin.org; Competes for cellular transport nih.gov | Substrate for TDH, protein synthesis, and one-carbon metabolism nih.govnih.gov |

| Effect on Cell Growth | Inhibits proliferation of embryonic stem cells nih.govnih.gov; Suppresses bacterial growth nih.gov | Essential for embryonic stem cell proliferation and maintenance nih.govfrontiersin.org |

| Interaction with ThrRS | Accepted as a substrate, leading to incorporation into proteins nih.govresearchgate.net | Cognate amino acid for ThrRS nih.gov |

Perturbation of One-Carbon Metabolism

One-carbon metabolism is a critical network of biochemical pathways that transfers one-carbon units for the synthesis of essential biomolecules. mdpi.com Threonine catabolism is a key input into this network, and by disrupting it, this compound causes significant perturbations.

The folate and methionine (or remethylation) cycles are the core components of one-carbon metabolism. mdpi.comtavernarakislab.gr In mouse embryonic stem cells, threonine is metabolized to generate formate, which provides one-carbon units for the S-adenosyl methionine (SAM) cycle. frontiersin.orgnih.gov SAM is the universal methyl donor for numerous methylation reactions. mdpi.com

The folate cycle is responsible for processing one-carbon units from sources like serine and threonine. nih.govmdpi.com These units, carried by tetrahydrofolate (THF), can be used for nucleotide synthesis or for the remethylation of homocysteine to methionine. mdpi.com The methionine cycle then uses methionine to produce SAM. tavernarakislab.gr After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle. mdpi.com

A primary function of one-carbon metabolism is the de novo synthesis of purines and thymidylate (a pyrimidine), which are the building blocks of DNA and RNA. mdpi.comtavernarakislab.gr The folate cycle provides essential one-carbon units for these biosynthetic pathways. mdpi.com Specifically, 10-formyl-THF is required for two steps in the purine (B94841) synthesis pathway, and 5,10-methylene-THF is the donor for the synthesis of thymidylate from uridylate. mdpi.com

The proliferation of cells, such as embryonic stem cells, places a high demand on nucleotide synthesis to support DNA replication. nhri.org.tw Given that this compound inhibits threonine catabolism, a key pathway feeding into the one-carbon pool, it consequently limits the availability of these one-carbon units. frontiersin.orgnih.gov This limitation can directly impair the rate of purine and thymidylate synthesis, thereby inhibiting DNA synthesis and arresting cell proliferation. This provides a clear mechanism for the observed anti-proliferative effects of HNV on embryonic stem cells. nih.govnih.gov

Epigenetic modifications, including the methylation of DNA and histones, are crucial for regulating gene expression and maintaining cell identity. nih.govmdpi.com These processes are highly dependent on the availability of the methyl donor S-adenosylmethionine (SAM), the product of the methionine cycle. frontiersin.orgmdpi.com Research has shown that in mouse embryonic stem cells, the one-carbon units derived specifically from threonine metabolism are directed towards the methylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with pluripotency and active gene expression. frontiersin.orgnih.gov

Table 2: Impact of this compound on One-Carbon Metabolism

| Metabolic Process | Standard State (Threonine) | Perturbed State (this compound) |

|---|---|---|

| Threonine Catabolism | Threonine is catabolized by TDH to provide one-carbon units (formate). frontiersin.orgnih.gov | HNV inhibits TDH, blocking the production of one-carbon units from threonine. nih.govfrontiersin.org |

| Folate/Methionine Cycles | One-carbon units support the regeneration of methionine and the production of SAM. tavernarakislab.grmdpi.com | Reduced one-carbon input impairs cycle function, potentially lowering the SAM/SAH ratio. nih.govmdpi.com |

| Nucleotide Synthesis | Folate-carried one-carbon units are used for purine and thymidylate synthesis. mdpi.com | Impaired synthesis of DNA precursors due to a shortage of one-carbon units. |

| Methylation (DNA/Histone) | SAM acts as a methyl donor for DNA and histone methylation (e.g., H3K4me3). frontiersin.orgnih.gov | Reduced SAM availability and blocked Thr-dependent pathway impairs methylation. frontiersin.orgnih.gov |

Impact on Other Amino Acid Metabolic Cycles

The metabolic network of a cell is highly interconnected, and the perturbation of one pathway by a compound like this compound inevitably affects others. Its primary impact on threonine metabolism has direct consequences for the metabolism of other amino acids, particularly serine and glycine.

The interconversion of serine and glycine is a central hub in cellular metabolism, linking glycolysis, amino acid metabolism, and one-carbon metabolism. nih.govhealthmatters.io The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF. nih.govmdpi.com This reaction is a major source of one-carbon units for the folate cycle. nih.gov

Threonine metabolism is directly linked to this cycle because the enzyme threonine dehydrogenase (TDH) catabolizes threonine to produce glycine and acetyl-CoA. nih.gov This provides a direct route for threonine to contribute to the cellular glycine pool. By inhibiting TDH, this compound blocks this flow of carbon from threonine to glycine. nih.govnih.gov This forces the cell to rely more heavily on other pathways for glycine synthesis, such as the conversion from serine via SHMT or de novo synthesis from the glycolytic intermediate 3-phosphoglycerate. nhri.org.twhealthmatters.io This increased demand can alter the metabolic flux through the serine biosynthesis pathway and the serine/glycine interconversion cycle, impacting the balance of these crucial amino acids and the availability of one-carbon units for other essential processes.

Isoleucine Catabolism

Research on the effects of this compound (HNV) in pregnant mice has indicated that this compound perturbs the normal breakdown of the branched-chain amino acid isoleucine. Analysis of urine from HNV-treated subjects revealed metabolic profiles consistent with an inhibition of isoleucine catabolism. researchgate.net This disruption is believed to stem from the inhibition of β-ketothiolase, a critical enzyme in the final step of the isoleucine degradation pathway. The blockage of this pathway contributes to the accumulation of upstream metabolites and a general ketothiolase defect. researchgate.net

Transsulfuration Pathways (e.g., Homocysteine to Cysteine)

This compound has been shown to directly interact with the transsulfuration pathway, which is essential for converting homocysteine to cysteine. Studies have demonstrated that HNV acts as a substrate for cystathionine (B15957) β-synthase (CBS), the first enzyme in this pathway. researchgate.net Instead of the usual reaction between serine and homocysteine to form cystathionine, CBS can catalyze a reaction between HNV and homocysteine. This atypical reaction results in the formation of a novel metabolite, S-ethylcysteine, which was identified in the urine of mice treated with HNV. researchgate.net This finding indicates that HNV can divert the transsulfuration pathway, potentially affecting the downstream production of cysteine and other related sulfur-containing compounds. researchgate.net

Effects on Energy Metabolism and Lipid Catabolism

Fatty Acid Beta-Oxidation

The administration of this compound has been observed to impede fatty acid beta-oxidation, the primary process for breaking down fatty acids to produce energy. researchgate.net Similar to its effect on isoleucine catabolism, HNV appears to induce a defect in the enzyme β-ketothiolase. This enzyme is crucial for the final thiolytic cleavage step in the beta-oxidation spiral. Inhibition of this step disrupts the entire process of fatty acid degradation, leading to an accumulation of metabolic intermediates and impaired energy production from lipids. researchgate.net

Ketone Body Utilization

The metabolic disruptions caused by this compound extend to the use of ketone bodies as an energy source. Research indicates that HNV inhibits the utilization of ketone bodies. researchgate.net This inhibition is also linked to the impairment of β-ketothiolase (also known as succinyl-CoA:3-ketoacid-CoA transferase or SCOT in this context), an enzyme essential for converting ketone bodies back into acetyl-CoA for entry into the Krebs cycle. The resulting inability to efficiently use ketone bodies further compromises the organism's energy metabolism, particularly under conditions where glucose is scarce. researchgate.net

The following table summarizes the metabolic perturbations induced by this compound as identified in research studies.

| Metabolic Pathway | Enzyme Affected (Proposed) | Observed Effect | Reference |

| Isoleucine Catabolism | β-Ketothiolase | Inhibition of the metabolic pathway | researchgate.net |

| Transsulfuration | Cystathionine β-Synthase (CBS) | HNV acts as a substrate, forming S-ethylcysteine | researchgate.net |

| Fatty Acid Beta-Oxidation | β-Ketothiolase | Inhibition of the degradation spiral | researchgate.net |

| Ketone Body Utilization | β-Ketothiolase (SCOT) | Inhibition of ketone body use for energy | researchgate.net |

Data derived from a 2004 Ph.D. thesis by Roan Louw. researchgate.net

Formation of Derived Metabolites and Their Biological Significance

The metabolism of this compound leads to the formation of several derived compounds with notable biological consequences. The primary metabolite identified in the urine of HNV-treated pregnant mice is 2,3-dihydroxypentanoic acid (DHPA). researchgate.net

Another significant metabolite is S-ethylcysteine, which is synthesized when HNV interacts with the transsulfuration pathway, specifically through the action of the enzyme cystathionine β-synthase on HNV and homocysteine. researchgate.net

The biological significance of HNV and its metabolic effects are primarily linked to its toxicity. As a threonine analog, HNV can interfere with processes involving this essential amino acid. frontiersin.orgnih.gov For instance, it has been shown to inhibit threonine dehydrogenase, an enzyme that catabolizes threonine into glycine and acetyl-CoA. frontiersin.org This interference with one-carbon metabolism is particularly critical for the regulation of stem cells. frontiersin.orgnih.gov Studies in both chicken and mouse embryo models have demonstrated that HNV is embryotoxic and teratogenic, capable of inducing a range of congenital defects in a dose-dependent manner. researchgate.net The metabolic disturbances caused by HNV, including the disruption of critical pathways and the formation of abnormal metabolites, are considered the underlying cause of these toxic effects. researchgate.net

The table below details the known metabolites derived from this compound.

| Derived Metabolite | Pathway of Formation | Biological Significance | Reference |

| 2,3-dihydroxypentanoic acid (DHPA) | Catabolism of HNV | Main urinary metabolite in HNV-treated mice; associated with HNV toxicosis. | researchgate.net |

| S-ethylcysteine | Transsulfuration Pathway | Formation indicates diversion of the homocysteine-to-cysteine pathway. | researchgate.net |

| Glycine (reduced formation) | Threonine Catabolism | HNV inhibits Threonine Dehydrogenase, reducing the conversion of threonine to glycine. | frontiersin.org |

| Acetyl-CoA (reduced formation) | Threonine Catabolism | HNV inhibits Threonine Dehydrogenase, reducing the conversion of threonine to acetyl-CoA. | frontiersin.org |

Advanced Analytical Approaches in 3 Hydroxynorvaline Research

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure and functional groups of 3-Hydroxynorvaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon framework and the chemical environment of its constituent atoms.

¹H NMR Spectroscopy: In ¹H NMR spectra of related threo-β-hydroxy amino acids, characteristic coupling patterns are observed for the α and β protons. The coupling constants (J values) are indicative of the threo stereochemical arrangement. The hydroxyl group proton typically appears as a broad signal, the chemical shift of which can be influenced by the solvent and concentration. vulcanchem.com The chemical shifts of protons in similar organic molecules are influenced by neighboring functional groups. For instance, protons on carbons adjacent to carbonyl groups or other electron-withdrawing groups are deshielded and appear at lower field (higher ppm values). oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound reveals distinct signals for each unique carbon atom. The carboxyl carbon, α-carbon, β-carbon, and the carbons of the ethyl side chain all have characteristic chemical shifts that confirm the compound's structural identity. vulcanchem.com For example, in a study of a related compound, syn-γ-hydroxynorvaline, the ¹³C NMR spectrum in DMSO-d₆ showed distinct peaks for the carboxyl carbon (172.9 ppm), the α-carbon (47.2 ppm), and other carbons in the structure. thieme-connect.com The use of two-dimensional NMR techniques, such as COSY and HMBC, can further aid in assigning these signals and confirming the connectivity of the molecule. libretexts.orgresearchgate.net

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Predicted data is based on computational models and may vary from experimental values.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (Carboxyl) | 174.1 | - |

| C2 (α-carbon) | 59.9 | 3.61 |

| C3 (β-carbon) | 71.8 | 3.85 |

| C4 | 27.0 | 1.57 |

| C5 (Methyl) | 10.1 | 0.93 |

| Hydroxyl-H | - | 5.2 |

| Amine-H | - | - |

Source: Human Metabolome Database (HMDB) hmdb.ca

Mass Spectrometry (MS) for Identification and Quantification (e.g., GC-MS, ESI-MS/MS)

Mass spectrometry (MS) is a highly sensitive and specific technique for the detection, identification, and quantification of this compound, particularly in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is frequently employed for the analysis of volatile derivatives of this compound. vulcanchem.com Due to the polar nature of amino acids, derivatization is necessary to increase their volatility for GC analysis. sigmaaldrich.com A common method is silylation, where active hydrogens on hydroxyl and amino groups are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) group. oup.comthermofisher.com The trimethylsilyl derivative of this compound has been successfully identified in biological samples, including those from thermophilic bacteria and archaea. oup.com The mass spectrum of the derivatized compound provides a unique fragmentation pattern that serves as a fingerprint for identification. For instance, the GC-EI-TOF MS analysis of a this compound derivative showed characteristic peaks at m/z 131, 101, 147, and 219. nih.gov

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): ESI-MS/MS is a powerful tool for the structural elucidation of this compound without the need for derivatization. This technique allows for the analysis of the intact molecule in the gas phase. uvic.ca Collision-induced dissociation (CID) of the protonated or deprotonated molecule generates a series of fragment ions. unito.it Characteristic neutral losses, such as water (H₂O), carbon dioxide (CO₂), or ammonia (B1221849) (NH₃), from the parent ion provide confirmatory evidence of the structure. vulcanchem.com High-resolution mass spectrometry can provide an accurate mass measurement, allowing for the determination of the elemental composition. vulcanchem.com

Table 2: GC-MS Data for Trimethylsilyl Derivative of this compound

| Parameter | Value |

| Instrument | Leco Pegasus IV (GC-EI-TOF) |

| Ionization Mode | Positive |

| Major Fragment Ions (m/z) | 131, 101, 147, 219, 100 |

Source: PubChem nih.gov

Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is a valuable complementary technique for the characterization of this compound. It provides information about the presence of specific functional groups within the molecule. vulcanchem.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. These include the hydroxyl (-OH) group, the amine (-NH₂) group, the carboxylic acid (-COOH) group, and the aliphatic C-H bonds. vulcanchem.comrsc.org The presence of these characteristic peaks helps to confirm the identity and purity of the compound.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| O-H (in COOH) | Stretching | 3300-2500 (broad) |

| N-H (in NH₂) | Stretching | 3500-3300 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (in COOH) | Stretching | 1725-1700 |

| C-O | Stretching | 1320-1210 |

| O-H (alcohol) | Stretching | 3550-3200 (broad) |

Chromatographic Separation Methods

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound, as well as for the determination of its stereochemical purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of this compound. vulcanchem.com It is particularly crucial for determining the purity of a sample and for separating its enantiomers to determine the enantiomeric excess (ee). uma.esmdpi.com

For purity analysis, reversed-phase HPLC with a suitable detector, such as a UV-visible spectrophotometer, can be employed. vulcanchem.com However, for the separation of enantiomers, a chiral stationary phase (CSP) is required. sigmaaldrich.comchromatographytoday.comcsfarmacie.cz Several types of CSPs are available, including those based on macrocyclic glycopeptides like teicoplanin, which are effective for the direct analysis of underivatized amino acids. sigmaaldrich.com The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is critical for achieving optimal separation. sigmaaldrich.com The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. uma.esmdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of this compound, provided the compound is first converted into a volatile derivative. vulcanchem.com The high polarity and low volatility of amino acids necessitate derivatization prior to GC analysis. sigmaaldrich.com

Common derivatization methods include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and acylation. oup.comthermofisher.comtandfonline.comactascientific.com These reactions replace the active hydrogens on the hydroxyl, amino, and carboxyl groups with nonpolar moieties, increasing the compound's volatility. sigmaaldrich.com The resulting derivatives can then be separated on a GC column, often a non-polar capillary column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.comtandfonline.com GC-MS provides both retention time data for quantification and mass spectral data for confident identification. oup.comnih.gov

Biochemical Assays for Enzyme Kinetics and Activity

Biochemical assays are fundamental in elucidating the interactions between this compound (HNV) and various enzymes, particularly those involved in amino acid metabolism. These assays provide critical data on enzyme kinetics and activity, revealing how HNV can act as a substrate or inhibitor.

A significant focus of research has been on threonyl-tRNA synthetase (ThrRS), an enzyme crucial for protein synthesis. nih.gov Studies have employed ATP hydrolysis experiments to investigate the activity of ThrRS in the presence of HNV. nih.gov In these assays, the hydrolysis of radiolabeled ATP ([γ-32P]ATP) is measured over time. The reaction typically includes the enzyme (such as wild-type ThrRS), HNV, and sometimes a tRNA analogue to assess different stages of the enzyme's mechanism. nih.gov For instance, experiments have been conducted at 37°C in a buffered solution, and the amount of released radiolabeled pyrophosphate ([32P]-PPi) is quantified using scintillation counting after quenching the reaction with perchloric acid and activated charcoal. nih.gov

Furthermore, researchers have utilized assays to assess the editing or proofreading activity of ThrRS, which is a crucial mechanism for maintaining the fidelity of protein synthesis. nih.govacs.org These assays can measure the deacylation of mischarged tRNA, such as HNV-tRNAThr. nih.gov Interestingly, studies have revealed that ThrRS does not efficiently edit HNV, allowing this non-proteinogenic amino acid to escape the enzyme's fidelity mechanisms. nih.govacs.org

The effect of HNV on other enzymes has also been investigated. For example, the activity of L-threonine dehydrogenase (TDH), an enzyme involved in threonine metabolism, has been studied in the presence of HNV. researchgate.net These assays typically monitor the conversion of NAD+ to NADH at a specific wavelength (340 nm) to determine enzyme activity. researchgate.net Such studies have suggested a potential competitive relationship between L-threonine and HNV for the TDH enzyme. researchgate.net

Table 1: Kinetic Parameters of E. coli Threonyl-tRNA Synthetase with Threonine and this compound

| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |

| L-Threonine | 0.23 ± 0.04 | 1.2 ± 0.1 | 5200 |

| This compound | 6.8 ± 1.2 | 1.0 ± 0.1 | 150 |

| Data derived from steady-state kinetic analyses of E. coli threonyl-tRNA synthetase. nih.gov |

Metabolomics Profiling in Research Models

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool for understanding the systemic effects of this compound. By providing a snapshot of the metabolic state, this approach can identify pathways perturbed by the presence of HNV.

In a study utilizing a mouse model of β-thalassemia, quasi-targeted metabolomics was employed to analyze plasma and peripheral blood (PB) cells. researchgate.netnih.gov This research identified DL-3-hydroxynorvaline as a significantly upregulated metabolite in the PB cells of the β-thalassemia mice compared to wild-type controls. nih.gov This finding suggests a potential role for HNV in the pathophysiology of this disease. The study used advanced analytical techniques, likely including liquid chromatography-mass spectrometry (LC-MS), to identify and quantify a wide range of metabolites. researchgate.net

Further analysis in this β-thalassemia study revealed a strong positive correlation between the levels of DL-3-hydroxynorvaline in PB cells and the severity of the disease, as indicated by hemoglobin levels. nih.gov This positions HNV as a potential biomarker for β-thalassemia. nih.gov The application of machine learning algorithms to the metabolomics data helped to pinpoint key differential metabolites, including HNV, that could be used to distinguish between healthy and diseased states. nih.gov

Metabolomics has also been applied in other research models to understand metabolic adaptations. For instance, non-targeted metabolomics has been used to investigate the metabolic profiles of insect strains feeding on different host plants. biorxiv.org While not the primary focus, such studies have the capability to detect a broad spectrum of metabolites, including amino acids and their derivatives like this compound, providing insights into metabolic plasticity. biorxiv.org

In another example, metabolomic analysis of the urinary bladder in a rat model of estrogen deprivation identified significant alterations in amino acid metabolism. frontiersin.org Although this compound was not specifically highlighted as a key biomarker in this particular study, the research demonstrates the utility of metabolomics in uncovering metabolic imbalances in various physiological and pathological conditions. frontiersin.org The methods used in these studies often involve sample preparation to extract metabolites, followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS, and subsequent bioinformatics analysis to interpret the complex datasets. frontiersin.org

Table 2: Differential Metabolites Identified in a Mouse Model of β-Thalassemia

| Metabolite | Location | Regulation | Correlation with Hemoglobin (R-value) |

| DL-3-Hydroxynorvaline | Peripheral Blood Cells | Upregulated | 0.96 |

| O-acetyl-L-serine | Peripheral Blood Cells | Upregulated | 0.94 |

| Sepiapterin | Peripheral Blood Cells | Downregulated | 0.95 |

| Imidazoleacetic acid | Peripheral Blood Cells | Downregulated | 0.88 |

| N-acetyl-DL-phenylalanine | Plasma | Upregulated | 0.81 |

| alpha-Muricholic acid | Plasma | Upregulated | 0.84 |

| This table summarizes key findings from a quasi-targeted metabolomics study on a mouse model of β-thalassemia. nih.gov |

Role in Fundamental Biological Processes and Biochemical Probes

Studies on Protein Translation Fidelity

The accuracy of protein synthesis, or translation fidelity, is paramount for cellular function. This process is largely maintained by aminoacyl-tRNA synthetases (aaRSs), enzymes that attach the correct amino acid to its corresponding transfer RNA (tRNA). plos.orgnih.govprimescholars.com 3-Hydroxynorvaline has been instrumental in studying the fidelity mechanisms of these enzymes, particularly threonyl-tRNA synthetase (ThrRS). vulcanchem.comresearchgate.net

As a threonine analogue, this compound can be mistakenly recognized and activated by ThrRS. dv-expert.orgresearchgate.net This "misactivation" allows researchers to probe the editing or proofreading capabilities of the synthetase, which are crucial for correcting errors before the wrong amino acid is incorporated into a growing polypeptide chain. dv-expert.orgsigmaaldrich.com Studies have shown that some non-proteinogenic amino acids, including this compound, can be efficiently aminoacylated and incorporated into proteins, a phenomenon termed "fidelity escape." nih.govresearchgate.net

In Escherichia coli, investigations into the interaction between this compound and ThrRS revealed that the enzyme could not effectively discriminate against this unnatural amino acid. nih.gov The specificity constant (kcat/KM) for this compound was only 20–30 times lower than that for the natural substrate, threonine. nih.govresearchgate.net Furthermore, ThrRS did not exhibit post-transfer editing activity against this compound, meaning it failed to remove the incorrect amino acid after it had been attached to the tRNA. nih.govresearchgate.net The addition of this compound to bacterial cultures significantly suppressed growth, suggesting that its incorporation into proteins has negative consequences for the cell. nih.govresearchgate.net

These findings are significant because they demonstrate that a naturally occurring aaRS may lack the ability to prevent the utilization of non-proteinogenic amino acids that it does not normally encounter. This provides a deeper understanding of the molecular basis of translation fidelity and the evolutionary pressures on the genetic code. vulcanchem.com

| Organism/System | Enzyme | Key Finding | Reference |

| Escherichia coli | Threonyl-tRNA Synthetase (ThrRS) | This compound is an efficient substrate, with a specificity constant only 20-30 fold less than threonine. | nih.govresearchgate.net |

| Escherichia coli | Threonyl-tRNA Synthetase (ThrRS) | ThrRS lacks post-transfer editing activity against this compound. | nih.govresearchgate.net |

| Bacterial Culture | General Protein Synthesis | Addition of this compound suppresses bacterial growth, likely due to its incorporation into proteins. | nih.govresearchgate.net |

| In vitro translation systems | Threonyl-tRNA Synthetase (ThrRS) | This compound competes with threonine for binding to the active site of ThrRS. | researchgate.net |

Use as a Chemical Probe for Enzyme Active Site Studies

The structural similarity of this compound to threonine makes it an effective chemical probe for investigating the active sites of enzymes that recognize threonine as a substrate. vulcanchem.com By observing how an enzyme interacts with this unnatural amino acid, researchers can gain insights into substrate recognition, binding, and catalysis. vulcanchem.combiorxiv.org

The most extensively studied interaction is with threonyl-tRNA synthetase (ThrRS). vulcanchem.com Computational studies using quantum mechanics/molecular mechanics (QM/MM) have elucidated the inhibition mechanism of this compound against ThrRS. researchgate.net These studies reveal that this compound binds to the active site of ThrRS, disrupting the normal aminoacylation reaction. The presence of the β-hydroxyl group allows for distinct hydrogen bonding interactions within the active site, which can alter the positioning of catalytic residues. vulcanchem.com

Furthermore, studies with E. coli ThrRS have shown that this compound stimulates the enzyme's latent ATPase activity, a phenomenon also observed with the non-cognate amino acid serine. nih.govresearchgate.net This suggests that the binding of certain non-cognate amino acids can lead to non-productive ATP hydrolysis, providing another layer of fidelity control. The rate of ATP hydrolysis in the presence of this compound was found to be 12-fold higher than with threonine. nih.gov This property makes this compound a useful tool for screening compound libraries to identify molecules that bind to the enzyme's active site. researchgate.net

| Enzyme | Method of Study | Key Finding | Reference |

| Threonyl-tRNA Synthetase (ThrRS) | Quantum Mechanics/Molecular Mechanics (QM/MM) | This compound binds to the active site and disrupts the normal reaction. | researchgate.net |

| E. coli Threonyl-tRNA Synthetase (ThrRS) | In vitro ATPase assays | This compound stimulates non-productive ATP hydrolysis at a rate 12-fold higher than threonine. | nih.gov |

| Threonyl-tRNA Synthetase (ThrRS) | Pre-transfer editing mechanism studies | Used to probe how the enzyme maintains accuracy during protein synthesis. | vulcanchem.com |

Contribution to Understanding Cellular Metabolism Regulation

This compound has also contributed to our understanding of the regulation of cellular metabolism, particularly in the context of embryonic stem cells. nih.govfrontiersin.org In mouse embryonic stem (mES) cells, threonine is a critical amino acid that is catabolized by threonine dehydrogenase (TDH) to produce glycine (B1666218) and acetyl-CoA. nih.govfrontiersin.org These products are essential for epigenetic modifications, specifically the trimethylation of lysine (B10760008) 4 on histone H3 (H3K4me3), which is necessary to maintain pluripotency and proliferation. nih.gov

This compound acts as an inhibitor of TDH, thereby blocking the metabolic pathway that leads to the production of one-carbon units from threonine. nih.govnih.gov This inhibition of TDH by this compound leads to a decrease in H3K4me3 levels and a subsequent inhibition of mES cell proliferation. frontiersin.org

The use of this compound has helped to differentiate the metabolic requirements of mouse and human embryonic stem cells. frontiersin.org While this compound inhibits the proliferation of both mES and hES cells, hES cells lack a functional TDH enzyme. frontiersin.orgnih.gov This indicates that in hES cells, the inhibitory effect of this compound is not due to the blockage of threonine catabolism but rather, as discussed earlier, the disruption of threonine transport and signaling. nih.govfrontiersin.org This comparative approach has been crucial in elucidating the different metabolic strategies employed by embryonic stem cells from different species to maintain their pluripotent state.

Metabolomic studies have also identified this compound in biological samples such as serum and urine, suggesting it may be a natural metabolite. vulcanchem.com However, its precise origin and biological function in these contexts are still under investigation. vulcanchem.com